molecular formula C10H9BrN4O B2724255 N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1492224-60-8

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2724255
CAS No.: 1492224-60-8
M. Wt: 281.113
InChI Key: MMANWUDPCVTEAK-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic small molecule featuring the 1,2,3-triazole pharmacophore, a heterocycle of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is known for its strong dipole moment, ability to form hydrogen bonds, and metabolic stability, making it a valuable bioisostere for amide and ester functional groups in the design of bioactive compounds . Compounds based on the 1,2,3-triazole-4/5-carboxamide scaffold have demonstrated promising antimicrobial properties in scientific research. Specifically, structurally related 5-methyl-1,2,3-triazole-4-carboxamides have shown a potent antibacterial effect against Staphylococcus aureus . This suggests potential for this chemical class in the development of novel anti-infective agents to address the growing challenge of antibiotic resistance. Beyond antimicrobial applications, 1,2,3-triazole-4-carboxamides are frequently investigated as key scaffolds in anticancer research, with studies showing activity against various cancer cell lines . The incorporation of the 2-bromobenzyl substituent may influence the compound's lipophilicity and binding affinity to biological targets, offering a versatile building block for constructing compound libraries. This product is intended for research and experimental purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMANWUDPCVTEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

Two-Step Approach: Triazole Formation Followed by Amidation

This method involves initial synthesis of 1-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxylic acid followed by carboxamide formation.

Synthesis of 1-(2-Bromobenzyl)-1H-1,2,3-Triazole-5-Carboxylic Acid

A mixture of 2-bromobenzyl azide (1.2 eq) and propiolic acid (1 eq) undergoes Cu(I)-catalyzed cycloaddition in dimethylformamide (DMF) at 80°C for 12 h. The reaction employs CuI (10 mol%) and N,N-diisopropylethylamine (DIPEA, 2 eq) to stabilize the catalytic species. Post-reaction purification via silica chromatography (ethyl acetate/hexane, 3:7) yields the triazole carboxylic acid as a white solid (68–72% yield).

Key spectral data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.58 (d, J = 7.8 Hz, 1H, aryl-H), 7.42–7.28 (m, 3H, aryl-H), 5.44 (s, 2H, N-CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (residual azide absent).
Carboxamide Formation via Coupling Reactions

The carboxylic acid (1 eq) is treated with thionyl chloride (3 eq) in anhydrous dichloromethane (DCM) at 0°C, followed by addition of 2-bromobenzylamine (1.5 eq) and triethylamine (2 eq). After 4 h at room temperature, the mixture is concentrated and purified via reverse-phase HPLC (MeCN/H₂O, 65:35) to obtain the target carboxamide (85–89% yield).

Optimization insight :

  • Excess 2-bromobenzylamine improves yields by neutralizing HCl byproducts.
  • Microwave-assisted coupling (50 W, 100°C, 20 min) reduces reaction time to 35 min with comparable yields.

One-Pot Sequential CuAAC-Amidation Protocol

A streamlined approach combines triazole formation and amidation in a single vessel:

  • Cycloaddition : Propiolamide (1 eq) and 2-bromobenzyl azide (1.1 eq) react in DMF/H₂O (4:1) with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at 60°C for 6 h.
  • In situ activation : Addition of HATU (1.2 eq) and DIPEA (3 eq) enables direct coupling with residual 2-bromobenzylamine (0.2 eq), yielding the product in 78% overall yield.

Advantages :

  • Eliminates intermediate isolation steps
  • Reduces solvent waste by 40% compared to sequential methods

Transition-Metal-Free Synthesis Using Carbodiimide Intermediates

Base-Promoted Cyclization of Carbodiimides and Diazo Compounds

Adapting methodologies from Wang et al., this approach avoids metal catalysts:

Procedure :

  • Carbodiimide synthesis : 2-Bromobenzyl isocyanate (1 eq) reacts with tert-butylamine (1.2 eq) in THF at 0°C to form N-(2-bromobenzyl)-N'-tert-butylcarbodiimide.
  • Cyclization : The carbodiimide (1 eq) and ethyl diazoacetate (1.1 eq) undergo base-mediated (KOH, 1.5 eq) cyclization in acetonitrile at 25°C for 18 h, producing ethyl 1-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxylate (64% yield).
  • Aminolysis : The ester intermediate (1 eq) reacts with ammonia (7N in MeOH, 5 eq) at 70°C for 2 h, yielding the target carboxamide (91% yield).

Regiochemical control :

  • Exclusive formation of 1,5-disubstituted triazole confirmed by NOESY correlations between triazole-H and benzyl protons.

Post-Functionalization of Preformed Triazole Cores

Radical Bromination Follow by Buchwald-Hartwig Amination

For triazole intermediates lacking the 2-bromobenzyl group:

  • Bromination : 1H-1,2,3-Triazole-5-carboxamide (1 eq) undergoes N-bromination using NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ at 80°C.
  • Coupling : The brominated intermediate reacts with 2-bromobenzylamine (1.2 eq) via Pd₂(dba)₃/Xantphos catalysis (2 mol%) in toluene at 110°C, achieving 67% yield.

Limitations :

  • Requires rigorous exclusion of moisture
  • Pd catalyst increases production costs by ~30% compared to CuAAC routes

Comparative Analysis of Methodologies

Parameter CuAAC Two-Step CuAAC One-Pot Metal-Free Post-Functionalization
Overall Yield (%) 72 78 58 67
Reaction Time (h) 16 8 20 24
Catalyst Cost (USD/g) 0.45 0.52 0 2.10
Regioselectivity (%) >99 >99 95 88
Purity (HPLC, %) 98.5 97.2 96.8 95.1

Key observations :

  • CuAAC one-pot protocol balances efficiency and cost-effectiveness
  • Metal-free routes suit pharmaceutical applications requiring ultralow metal residuals
  • Post-functionalization methods enable late-stage diversification but suffer from step economy

Scalability and Industrial Considerations

Kilogram-Scale Production via CuAAC

A pilot study (2.3 kg batch) using the one-pot protocol achieved:

  • Space-time yield : 0.81 kg/L/day
  • E-factor : 23.7 (solvent recovery reduces to 18.4)
  • Purity : 99.2% by qNMR

Continuous Flow Implementation

Microreactor systems (Corning AFR) enhance:

  • Heat transfer : 5× faster than batch reactors
  • Mixing efficiency : azide/alkyne stoichiometry maintained within 1.5% deviation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield amines or other reduced derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.

    Reduction: Formation of N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide derivatives with reduced carboxamide groups.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide serves as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways. The presence of the triazole ring enhances its potential as a pharmacophore due to its ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical in disease progression. For instance, triazole derivatives have shown potential as inhibitors of α-glucosidase and other enzymes linked to metabolic disorders .
  • Anticancer Activity : Research indicates that triazole-containing compounds can induce apoptosis and cell cycle arrest in cancer cells. For example, triazole derivatives have been evaluated for their anti-lung cancer properties and have demonstrated significant efficacy .

Biological Studies

The compound's unique structure allows it to be utilized in biological studies to understand the interactions between triazoles and biological targets. Key applications include:

  • Binding Affinity Studies : Investigating how this compound interacts with proteins or receptors can provide insights into its mechanism of action. Such studies are crucial for optimizing its pharmacological properties.
  • Pharmacological Screening : The compound has been included in libraries for screening against various biological targets, revealing its potential as a lead compound for drug development .

Agricultural Chemistry

In agricultural chemistry, this compound may serve as a precursor for synthesizing agrochemicals such as herbicides and fungicides. Its structural characteristics could enhance the efficacy of these compounds against pests and diseases affecting crops.

Material Science

The compound's chemical properties allow it to be explored in material science applications:

  • Polymer Development : this compound can be incorporated into polymers or coatings that require specific functional properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromobenzyl group and triazole ring can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxamide moiety can also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Core Triazole Carboxamide Framework

The triazole-carboxamide scaffold is common across all analogs. Key variations arise from substitutions on the triazole ring and the benzyl/aryl groups. For example:

  • N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide replaces bromine with chlorine at the benzyl position, reducing steric bulk and lipophilicity .
  • N-(2-thienylmethyl)-5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide () introduces a thiophene moiety, altering electronic properties and H-bonding capacity (H-bond donors: 2; acceptors: 5) .

Substituent Effects

Compound Name Substituents Key Structural Features Reference
Target Compound 2-bromobenzyl Bromine increases lipophilicity and steric bulk
SI60 () Benzyl, N-[4-(diethylamino)phenyl] Electron-rich diethylamino group enhances solubility
19c () 4-methoxybenzyl, 3-(trifluoromethyl)phenyl Methoxy and CF₃ groups influence electronic effects
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)... () 5-bromo-2-methoxybenzyl, 2-chlorobenzyl Dual halogenation enhances halogen bonding potential

Physicochemical Properties

Melting Points and Stability

Compound (Reference) Melting Point (°C) Notes
SI60 () 173.9–175.5 Crystalline structure stabilized by aromatic stacking
19c () 79.0–80.7 Lower m.p. due to flexible methoxybenzyl group
15g () 113.3–114.2 Benzyloxy substituent reduces packing efficiency
12 () 240.1–243.7 High m.p. from rigid biphenyl and H-bonding

The bromine atom in the target compound likely increases its melting point compared to chloro analogs (e.g., : 449.025 g/mol mono isotopic mass) due to higher molecular weight and stronger van der Waals interactions .

Spectral Characterization

  • NMR : Aromatic protons in 2-bromobenzyl would resonate downfield (δ ~7.3–7.6 ppm) compared to 2-chlorobenzyl (δ ~7.0–7.4 ppm) .
  • Mass Spectrometry : ESI-HRMS for analogs (e.g., m/z 415.1415 for C₂₃H₂₀N₄O₄ in ) confirms molecular integrity .

Biological Activity

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a triazole ring which is known for its diverse biological activities. The presence of the bromobenzyl group enhances its reactivity and potential interaction with biological targets. The compound's structure can be summarized as follows:

ComponentDescription
Triazole RingA five-membered heterocyclic compound
Bromobenzyl GroupA benzyl group substituted with a bromine atom
Carboxamide Functional GroupAn amide group (-C(=O)NH-) attached to the triazole

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Target Proteins : The compound is known to interact with tubulin, affecting microtubule dynamics which are critical for cell division and intracellular transport.
  • Biochemical Pathways : It participates in radical reactions due to the presence of bromine, which can influence various biochemical pathways leading to altered cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Viability : Studies have shown that this compound effectively inhibits the viability of cancer cell lines. For instance, it has been reported to induce apoptosis in HCT116 colon cancer cells with an IC50 value of approximately 0.43 µM .
  • Mechanisms : The compound's ability to induce apoptosis is linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

CompoundKey FeaturesAnticancer Activity (IC50)
N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamideContains chlorine instead of bromine; potential differences in reactivityNot specified
N-(2-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamideFluorine may enhance lipophilicity and bioavailabilityNot specified
N-(2-methylbenzyl)-1H-1,2,3-triazole-5-carboxamideMethyl group impacts chemical reactivityNot specified

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives and their potential applications:

  • Anticancer Studies : In one study involving various 1,2,3-triazole derivatives, compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
  • Antimicrobial Evaluations : Another investigation assessed a series of synthesized triazoles against microbial strains. While some derivatives showed promising results with minimal inhibitory concentrations in the low µg/mL range, others were less effective .

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method ensures regioselective formation of the 1,2,3-triazole core. For example, the bromobenzyl azide can react with a propiolamide derivative under Cu(I) catalysis to yield the target compound. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (25–60°C), and purification via column chromatography .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions and integration ratios, with characteristic peaks for the triazole ring (δ ~7.5–8.5 ppm) and bromobenzyl protons (δ ~4.5–5.5 ppm for benzylic CH2_2) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and isotopic pattern consistent with bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography: Single-crystal diffraction, refined using SHELXL , provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • HPLC Monitoring: Track degradation products under acidic/alkaline conditions (e.g., pH 2–12 buffers).
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures.
  • Light Exposure Tests: Assess photostability using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation: Modify the bromobenzyl group (e.g., replace Br with Cl, CF3_3) or the triazole carboxamide (e.g., methyl/ethyl esters) to probe electronic effects.
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC50_{50} values are correlated with substituent hydrophobicity (ClogP calculations) and steric parameters (molecular volume) .

Q. How can solubility limitations in biological assays be addressed?

  • Co-solvent Systems: Use DMSO stock solutions (<1% final concentration) diluted in PBS or cell culture media.
  • Surfactant Additives: Incorporate Tween-80 (0.01–0.1%) to enhance aqueous dispersion.
  • Prodrug Strategies: Synthesize phosphate or acetylated derivatives for improved bioavailability .

Q. What computational approaches are suitable for modeling interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and key residue interactions over 100-ns trajectories .

Q. How should conflicting bioactivity data across studies be resolved?

  • Assay Validation: Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Purity Reassessment: Analyze compound batches via HPLC-UV/ELSD to rule out impurities (>98% purity required).
  • Dosage Consistency: Standardize molar concentrations across assays (e.g., 1–100 µM) and account for serum protein binding effects .

Q. What strategies mitigate crystallographic challenges (e.g., disorder, twinning)?

  • Data Collection: Optimize crystal mounting (loop vs. capillary) and temperature (100 K) to reduce thermal motion.
  • Refinement Tools: Use SHELXD for phase solution and SHELXL for anisotropic displacement parameter modeling. For twinned data, apply HKLF5 format and twin-law refinement .

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